5-Chloroazepan-2-one
Description
5-Chloroazepan-2-one is a seven-membered lactam (azepanone) with a chlorine substituent at the 5-position of the azepane ring. Azepan-2-one derivatives are of interest in pharmaceutical and organic chemistry due to their conformational flexibility and utility as intermediates in drug synthesis. The chlorine atom at position 5 likely influences electronic, steric, and solubility properties, which can modulate reactivity and biological activity .
Properties
CAS No. |
1468-56-0 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
5-chloroazepan-2-one |
InChI |
InChI=1S/C6H10ClNO/c7-5-1-2-6(9)8-4-3-5/h5H,1-4H2,(H,8,9) |
InChI Key |
MNVFGVVCVJVSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCC1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Azepan-2-one
(a) 3-(Oxan-4-yl)azepan-2-one (CAS EN300-367135)
- Structure : Features an oxane (tetrahydropyran) substituent at the 3-position of the azepan-2-one ring.
- Lack of electronegative substituents (e.g., chlorine) may reduce electrophilic reactivity at the lactam carbonyl.
- Applications : Used in synthetic intermediates for heterocyclic chemistry .
(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
- Structure : A benzodiazepine derivative with a chloro-substituted phenyl ring and nitro group.
- Key Differences: The fused benzene-diazepine ring system contrasts with the monocyclic azepan-2-one. Chlorine at the phenyl 2-position enhances receptor binding in benzodiazepines, whereas chlorine on the azepane ring (as in 5-chloroazepan-2-one) may influence ring puckering or hydrogen-bonding interactions.
- Applications : Anxiolytic and anticonvulsant drug .
Chloro-Substituted Lactams and Heterocycles
(a) 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Structure : Contains a chlorine atom on the benzodiazepine core and a fluorophenyl group.
- Key Differences :
- Fluorine and chlorine substituents jointly affect lipophilicity and metabolic stability.
- The dihydro-2-one moiety shares similarity with azepan-2-one but within a fused ring system.
- Applications : Intermediate in benzodiazepine synthesis .
(b) 5-Chloro-2-methyl-4-isothiazolin-3-one
- Structure: An isothiazolinone with chlorine at position 5 and a methyl group at position 2.
- Key Differences: The isothiazolinone ring is aromatic and smaller (five-membered), conferring greater rigidity compared to azepan-2-one. Chlorine here enhances biocidal activity, a property less relevant to azepan-2-one derivatives.
- Applications : Preservative in industrial and cosmetic products .
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility (Predicted) | Applications |
|---|---|---|---|---|---|
| This compound* | C₆H₁₀ClNO | 147.60 | 5-Cl | Moderate in polar solvents | Synthetic intermediate |
| 3-(Oxan-4-yl)azepan-2-one | C₁₀H₁₇NO₂ | 183.25 | 3-oxane | High in polar solvents | Heterocyclic synthesis |
| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 329.74 | 2-Cl-phenyl, 7-NO₂ | Low (lipophilic) | Pharmaceutical agent |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | C₄H₄ClNOS | 149.60 | 5-Cl, 2-CH₃ | High in water | Biocide |
*Hypothetical data inferred from structural analogs.
Chlorine Effects :
Synthetic Challenges :
- Introducing chlorine at the 5-position of azepan-2-one may require regioselective halogenation or ring-closing strategies, akin to methods used for benzodiazepines .
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